molecular formula C10H10F3I B6168974 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene CAS No. 1369955-65-6

4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene

Cat. No.: B6168974
CAS No.: 1369955-65-6
M. Wt: 314.09 g/mol
InChI Key: FJRAPRAUJUAWQT-UHFFFAOYSA-N
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Description

4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, isopropyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.

Scientific Research Applications

4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine, isopropyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-2-(propan-2-yl)phenol
  • 4-iodo-2-(propan-2-yl)benzoic acid
  • 4-iodo-2-(propan-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 4-iodo-2-(propan-2-yl)-1-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical and biological applications.

Properties

CAS No.

1369955-65-6

Molecular Formula

C10H10F3I

Molecular Weight

314.09 g/mol

IUPAC Name

4-iodo-2-propan-2-yl-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F3I/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-6H,1-2H3

InChI Key

FJRAPRAUJUAWQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)C(F)(F)F

Purity

95

Origin of Product

United States

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